5-(3-Chlorophenyl)pyridin-3-amine
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Overview
Description
5-(3-Chlorophenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a 3-chlorophenyl group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and 3-aminopyridine.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 3-aminopyridine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or ether derivatives.
Scientific Research Applications
5-(3-Chlorophenyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)pyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
5-(3-Fluorophenyl)pyridin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
5-(3-Methylphenyl)pyridin-3-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
5-(3-Chlorophenyl)pyridin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to certain proteins compared to its analogs with different substituents.
Biological Activity
5-(3-Chlorophenyl)pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a 3-chlorophenyl group. Its molecular formula is C11H10ClN, and it features a basic amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.
Structural Characteristics
The unique substitution pattern of this compound may influence its biological interactions. The presence of the chlorophenyl group is believed to enhance the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.
Anticonvulsant and Neuroprotective Properties
Research indicates that this compound may exhibit anticonvulsant and neuroprotective activities. Preliminary studies suggest its potential interaction with voltage-gated sodium channels and GABA receptors, which are essential for neurotransmission and seizure activity modulation. These interactions could provide a basis for its therapeutic effects in neurological disorders.
Anticancer Potential
Similar compounds have shown promise in anticancer applications. For instance, structural analogs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structural characteristics of this compound may confer unique anticancer properties, warranting further exploration in cancer pharmacotherapy.
The mechanism by which this compound exerts its biological effects likely involves modulation of key molecular targets. Its interaction with neurotransmitter receptors and ion channels suggests a multifaceted approach to influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
6-(3-Chlorophenyl)pyridin-3-amine | C11H9ClN2 | Exhibits similar reactivity patterns |
N-(3-chlorophenyl)pyrimidin-2-amine | C11H10ClN | Shows potential anticancer activity |
5-(4-Chlorophenyl)pyridin-3-amine | C11H10ClN | Similar pharmacological profiles |
This comparative analysis highlights the potential diversity in biological activity based on structural variations within the pyridine derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyridine derivatives, including this compound. Notably:
- Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound can modulate neurotransmitter systems, suggesting their utility in treating conditions like epilepsy and anxiety disorders.
- Anticancer Activity : Investigations into related pyridine derivatives have revealed significant anticancer properties, with some compounds demonstrating the ability to inhibit cell proliferation in various cancer cell lines.
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDBEPVHZZJDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735041 |
Source
|
Record name | 5-(3-Chlorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226177-31-6 |
Source
|
Record name | 5-(3-Chlorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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